molecular formula C20H20ClF3N4O B2919966 (E)-3-(2-chlorophenyl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acrylamide CAS No. 2035005-04-8

(E)-3-(2-chlorophenyl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acrylamide

Cat. No.: B2919966
CAS No.: 2035005-04-8
M. Wt: 424.85
InChI Key: AEBQODSLGMFODS-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(2-chlorophenyl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acrylamide is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 acts as a broad-spectrum chemosensor in the peripheral nervous system, being activated by a range of exogenous irritants and endogenous inflammatory mediators, and is a key player in the pathophysiology of pain, neurogenic inflammation, and respiratory reflexes such as cough. This compound provides researchers with a critical tool to selectively inhibit TRPA1-mediated calcium influx, thereby enabling the dissection of TRPA1's role in nociceptive signaling pathways and inflammatory conditions . Its high selectivity helps in distinguishing TRPA1-driven effects from those of other sensory ion channels, such as TRPV1. The primary research applications for this TRPA1 antagonist include investigating mechanisms of chronic pain, migraine, and asthma , as well as screening for potential analgesic and anti-inflammatory therapeutics. By blocking this key channel, researchers can further elucidate the complex interplay between environmental irritants, neuronal activation, and inflammatory diseases.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClF3N4O/c1-13-25-17(20(22,23)24)12-18(26-13)28-10-8-15(9-11-28)27-19(29)7-6-14-4-2-3-5-16(14)21/h2-7,12,15H,8-11H2,1H3,(H,27,29)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBQODSLGMFODS-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C=CC3=CC=CC=C3Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)/C=C/C3=CC=CC=C3Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(2-chlorophenyl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acrylamide, with the CAS number 2035005-04-8, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C20H20ClF3N4O
  • Molecular Weight : 424.8 g/mol
  • Structure : The structure features a piperidine moiety and a trifluoromethyl-pyrimidine substituent, which are known to influence biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. The following sections detail specific activities associated with this compound.

Antimicrobial Activity

Studies have shown that compounds containing piperidine and pyrimidine derivatives often exhibit significant antimicrobial properties. For instance, related compounds have demonstrated:

  • Moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis.
  • Weak to moderate activity against other strains , indicating a selective efficacy profile .

Anticancer Potential

The structural components of this compound suggest potential anticancer activity. Similar compounds have been reported to:

  • Inhibit cell proliferation in hormone-positive breast cancer by disabling receptor binding to DNA .

The mechanisms through which this compound exerts its effects may involve:

  • Enzyme Inhibition : Compounds with similar piperidine structures have shown strong inhibitory activity against enzymes such as acetylcholinesterase and urease .
  • Protein Binding Interactions : Studies involving docking simulations suggest that the compound may interact favorably with various protein targets, enhancing its pharmacological effectiveness .

In Vivo Studies

Recent studies have conducted in vivo assessments using rodent models to evaluate the pharmacokinetics and efficacy of related compounds. Key findings include:

  • Compounds demonstrated varying degrees of bioavailability depending on the route of administration (oral vs. intraperitoneal), impacting their therapeutic potential .

In Vitro Assessments

In vitro studies have been pivotal in determining the biological activity of this compound:

  • Compounds were tested against various cancer cell lines, showing promising results in inhibiting growth and inducing apoptosis in malignant cells.

Data Table: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialModerate to strong against S. typhi
AnticancerInhibits proliferation in breast cancer
Enzyme InhibitionStrong AChE and urease inhibitors

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity : The target compound’s trifluoromethyl group distinguishes it from the triazole (Compound 5) and imidazole (Compound 6) substituents. The -CF₃ group likely improves metabolic stability and membrane permeability compared to polar heterocycles .
  • Linker Flexibility: The piperidine in the target compound may restrict conformational freedom compared to the ethylamino linker in Compound 6, influencing target binding kinetics.

Q & A

Basic: What are the standard synthetic routes for preparing (E)-3-(2-chlorophenyl)-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acrylamide?

Answer:
A common method involves condensation reactions between acryloyl chloride derivatives and substituted piperidines. For example, refluxing a mixture of the acrylamide precursor and piperidine derivatives in ethanol under catalytic conditions (e.g., piperidine as a base) yields the target compound. Key steps include:

  • Reaction optimization : Ethanol as solvent, 10-hour reflux, and recrystallization for purity .
  • Characterization : Confirmed via 1H^1H-NMR (e.g., δ 3.02 ppm for methyl groups), 13C^{13}C-NMR, and mass spectrometry (e.g., m/z 372 [M+1]) .

Advanced: How can regioselectivity challenges in pyrimidine ring functionalization be addressed during synthesis?

Answer:
Regioselectivity in pyrimidine derivatives is controlled by:

  • Electrophilic directing groups : Trifluoromethyl groups at the 6-position direct substitutions to the 4-position via electronic effects .
  • Catalytic strategies : Use of palladium catalysts or Lewis acids to stabilize intermediates during cross-coupling reactions .
  • Computational modeling : Predicting reactive sites using DFT calculations to guide synthetic design .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:
Core techniques include:

  • NMR spectroscopy : Assigning protons (e.g., aromatic H at δ 7.19–7.42 ppm) and carbons (e.g., carbonyl C at δ 166.7 ppm) .
  • Mass spectrometry : Confirming molecular weight (e.g., m/z 372 [M+1]) .
  • HPLC : Assessing purity (>98%) via retention time and peak integration .

Advanced: How can X-ray crystallography resolve structural ambiguities in acrylamide derivatives?

Answer:
X-ray crystallography provides:

  • Dihedral angles : Pyrimidine ring planarity (e.g., 12.8° twist in phenyl groups) .
  • Hydrogen bonding : Intramolecular N–H⋯N bonds (e.g., 2.1 Å bond length) stabilizing conformation .
  • Packing interactions : Weak C–H⋯π and C–H⋯O bonds influencing crystal lattice stability .

Basic: What methodologies evaluate the biological activity of this compound?

Answer:

  • Antimicrobial assays : Disk diffusion or MIC tests against bacterial/fungal strains .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., IC50_{50} values) .
  • Enzyme inhibition : Kinase or protease activity assays using fluorogenic substrates .

Advanced: How can computational tools predict physicochemical properties?

Answer:

  • ACD/Labs Percepta : Estimates logP (lipophilicity), solubility, and pKa .
  • Molecular dynamics : Simulates membrane permeability via lipid bilayer models .
  • Docking studies : Predicts target binding (e.g., kinase active sites) using AutoDock Vina .

Basic: How are stability and degradation profiles determined?

Answer:

  • Forced degradation studies : Exposure to heat, light, and pH extremes, monitored via HPLC .
  • Kinetic analysis : Arrhenius plots to predict shelf-life under storage conditions .
  • Mass spectrometry : Identifies degradation products (e.g., hydrolyzed amides) .

Advanced: What strategies resolve contradictions in reported synthetic yields?

Answer:

  • DoE (Design of Experiments) : Optimizes variables (e.g., solvent, catalyst loading) via response surface methodology .
  • In situ monitoring : ReactIR or NMR tracks intermediate formation in real time .
  • Alternative routes : Microwave-assisted synthesis reduces reaction time and improves yield .

Advanced: How does the trifluoromethyl group influence metabolic stability?

Answer:

  • Electron-withdrawing effects : Enhances resistance to oxidative metabolism by CYP450 enzymes .
  • Lipophilicity : Increases membrane permeability (logP >3) and bioavailability .
  • In vivo studies : Radiolabeled analogs track metabolic pathways in rodent models .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Answer:

  • Scaffold modification : Introduce substituents (e.g., halogens, methyl) at the 2-chlorophenyl or pyrimidine positions .
  • Bioisosteric replacement : Swap acrylamide with sulfonamide or urea groups .
  • 3D-QSAR : CoMFA/CoMSIA models correlate steric/electronic features with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.